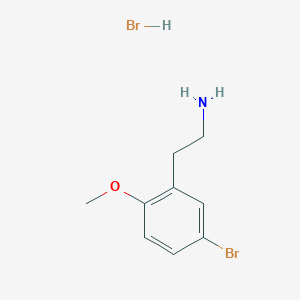
3-Bromo-5-hydroxymethylisoxazole
Vue d'ensemble
Description
The compound of interest, 3-Bromo-5-hydroxymethylisoxazole, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into various compounds with potential biological activities. The presence of a bromine atom and a hydroxymethyl group in the compound suggests that it could be a useful intermediate in organic synthesis, potentially leading to the formation of various substituted isoxazoles with different properties and activities .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid, a related compound, has been described using two procedures, one of which involves the treatment of dimethyl acetylenedicarboxylate with hydroxylamine . Another method for synthesizing isoxazole derivatives involves the condensation of I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods highlight the reactivity of isoxazole precursors with halogens and hydroxylamine, which could be relevant for the synthesis of 3-Bromo-5-hydroxymethylisoxazole.
Molecular Structure Analysis
Isoxazole derivatives exhibit interesting tautomeric behavior, where they can exist in different forms depending on the solvent's polarity . The molecular structure of isoxazole derivatives can be influenced by substituents on the ring, as seen in the case of 3-methyl-5-hydroxyisoxazole, which has four isomers with different stabilities . The presence of a bromine atom in the 3-Bromo-5-hydroxymethylisoxazole could affect its reactivity and the type of isomers that can be formed.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including bromination, which is described for 2-methylisoxazolin-5-ones . The bromine atom in 3-Bromo-5-hydroxymethylisoxazole could make it a suitable candidate for further functionalization through nucleophilic substitution reactions, as seen in the synthesis of brominated trihalomethylenones . Additionally, the compound 3-bromomethylbenzo[d]isoxazole has been used as a precursor in a one-pot synthesis, demonstrating the potential of brominated isoxazoles in heterocyclic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents attached to the ring. For example, remarkable differences in the physical properties of 3-aryl and 4-aryl compounds have been pointed out . The basicity and acidity of isoxazole and its derivatives have been recorded, with isoxazol-5-ones being acids of comparable strength to carboxylic acids . The dissociation constants of various benzisoxazole derivatives have been determined, indicating the influence of different substituents on the ionization behavior of these compounds . These findings suggest that the physical and chemical properties of 3-Bromo-5-hydroxymethylisoxazole would need to be characterized to understand its behavior in different environments and its potential applications in synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Application in Cancer Research
- Specific Scientific Field : Cancer Research
- Summary of the Application : 3-Bromo-Isoxazoline derivatives, which include 3-Bromo-5-hydroxymethylisoxazole, have been found to inhibit the Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) enzyme in pancreatic ductal adenocarcinoma cells . This inhibition triggers autophagy and apoptotic cell death .
- Methods of Application or Experimental Procedures : The study involved the design of 3-bromo-isoxazoline derivatives to bind and inhibit GAPDH activity in pancreatic ductal adenocarcinoma cells . The derivatives were based on previously identified inhibitors of Plasmodium falciparum GAPDH .
- Results or Outcomes : The study found that the 3-bromo-isoxazoline derivatives were effective in inhibiting the GAPDH enzyme, triggering autophagy and apoptotic cell death in the cancer cells .
Application in Drug Discovery
- Specific Scientific Field : Drug Discovery
- Summary of the Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is significant in the field of drug discovery due to its ability to bind to biological targets based on their chemical diversity . 3-Bromo-5-hydroxymethylisoxazole, as an isoxazole derivative, could potentially have similar applications.
- Results or Outcomes : The study provided a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Safety And Hazards
The safety information available indicates that 3-Bromo-5-hydroxymethylisoxazole may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMKBMJCEWOFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376821 | |
| Record name | 3-Bromo-5-hydroxymethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxymethylisoxazole | |
CAS RN |
25742-00-1 | |
| Record name | 3-Bromo-5-hydroxymethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-1,2-oxazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)





